molecular formula C10H13ClN2 B11903990 (1-(6-Chloropyridin-3-yl)cyclobutyl)methanamine

(1-(6-Chloropyridin-3-yl)cyclobutyl)methanamine

Cat. No.: B11903990
M. Wt: 196.67 g/mol
InChI Key: FYBBWQVBSDLNEV-UHFFFAOYSA-N
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Description

(1-(6-Chloropyridin-3-yl)cyclobutyl)methanamine: is an organic compound that features a cyclobutyl group attached to a methanamine moiety, with a chloropyridinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Chloropyridin-3-yl)cyclobutyl)methanamine typically involves the following steps:

    Formation of the Cyclobutyl Intermediate: The cyclobutyl group can be synthesized through a cyclization reaction involving suitable precursors under controlled conditions.

    Introduction of the Chloropyridinyl Group: The chloropyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the cyclobutyl intermediate.

    Attachment of the Methanamine Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can be employed to modify the chloropyridinyl group or the cyclobutyl ring, potentially leading to the formation of dechlorinated or hydrogenated derivatives.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide, sodium methoxide, or primary amines are commonly employed.

Major Products Formed:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of dechlorinated or hydrogenated derivatives.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug discovery, particularly in designing inhibitors or modulators of specific biological targets.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.

Industry:

    Agriculture: The compound may find applications in the development of agrochemicals, such as pesticides or herbicides.

    Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) or intermediates.

Mechanism of Action

The mechanism of action of (1-(6-Chloropyridin-3-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • (1-(6-Chloropyridin-3-yl)cyclopropyl)methanamine
  • (1-(6-Chloropyridin-3-yl)cyclopentyl)methanamine
  • (1-(6-Chloropyridin-3-yl)cyclohexyl)methanamine

Comparison:

  • Structural Differences: The primary difference lies in the size of the cycloalkyl ring (cyclobutyl, cyclopropyl, cyclopentyl, cyclohexyl).
  • Chemical Properties: These structural differences can lead to variations in chemical reactivity, stability, and solubility.
  • Biological Activity: The size and flexibility of the cycloalkyl ring can influence the compound’s binding affinity and selectivity towards biological targets, making (1-(6-Chloropyridin-3-yl)cyclobutyl)methanamine unique in its specific interactions and applications.

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

[1-(6-chloropyridin-3-yl)cyclobutyl]methanamine

InChI

InChI=1S/C10H13ClN2/c11-9-3-2-8(6-13-9)10(7-12)4-1-5-10/h2-3,6H,1,4-5,7,12H2

InChI Key

FYBBWQVBSDLNEV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=CN=C(C=C2)Cl

Origin of Product

United States

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